(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Chiral synthesis Stereochemistry Drug discovery

(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS 1354000-17-1) is a chiral pyrrolidine derivative featuring a Boc-protected amine and a 6-(diethylamino)pyrimidin-4-yl substituent linked via a secondary amine. With a molecular formula of C17H29N5O2 and a molecular weight of 335.44 g/mol, it serves primarily as a protected intermediate in medicinal chemistry campaigns, particularly those targeting kinase inhibitors and antiviral agents.

Molecular Formula C17H29N5O2
Molecular Weight 335.452
CAS No. 1354000-17-1
Cat. No. B2607121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
CAS1354000-17-1
Molecular FormulaC17H29N5O2
Molecular Weight335.452
Structural Identifiers
SMILESCCN(CC)C1=NC=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H29N5O2/c1-6-21(7-2)15-10-14(18-12-19-15)20-13-8-9-22(11-13)16(23)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3,(H,18,19,20)/t13-/m1/s1
InChIKeyUIBPYNFVGCMRIQ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS 1354000-17-1): A Chiral Building Block for Targeted Synthesis


(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS 1354000-17-1) is a chiral pyrrolidine derivative featuring a Boc-protected amine and a 6-(diethylamino)pyrimidin-4-yl substituent linked via a secondary amine . With a molecular formula of C17H29N5O2 and a molecular weight of 335.44 g/mol, it serves primarily as a protected intermediate in medicinal chemistry campaigns, particularly those targeting kinase inhibitors and antiviral agents . Its value in procurement is derived from its defined (R)-stereochemistry at the pyrrolidine 3-position, the presence of the orthogonal Boc protecting group, and the specific NH-linker connecting the two heterocyclic systems, each of which dictates its reactivity profile in multi-step synthetic sequences compared to its available analogs.

Why (R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate Cannot Be Casually Substituted by In-Class Analogs


Substituting (R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate with a closely related analog introduces distinct risks in a synthetic sequence due to three key structural features: stereochemistry, linker chemistry, and protecting group strategy. The (R)-enantiomer (CAS 1354000-17-1) and its (S)-enantiomer (CAS 1353995-37-5) may lead to different diastereomeric outcomes in downstream chiral syntheses, a critical factor given that both are sold at similar purities (≥95% vs ≥98%) but are not interchangeable in asymmetric synthesis . Similarly, replacing the NH-linker with an oxygen-linker—as in the analog (R)-tert-butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS 1354000-24-0)—fundamentally alters the electronic character, conformational flexibility, and hydrogen-bonding capacity of the scaffold, which can be decisive in structure-activity relationship (SAR) studies [1]. Finally, using the des-Boc variant (lacking the tert-butyl carbamate) removes a key orthogonal protection, necessitating a complete redesign of the synthetic route to avoid amine incompatibility in subsequent steps. These are not merely vendor catalog distinctions but have direct consequences on synthetic feasibility and biological outcome.

Quantitative Differentiation of (R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate Against Key Comparators


Enantiomeric Purity: (R)- vs (S)-Configured Pyrrolidine in Asymmetric Synthesis

The target (R)-enantiomer (CAS 1354000-17-1) is commercially available at a certified purity of 95% . Its direct enantiomer, (S)-tert-butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS 1353995-37-5), is sold at a purity of 98% from the same vendor . While both are high-purity chiral building blocks, their divergent optical rotation and potential for forming diastereomeric products in subsequent reactions make them non-interchangeable. The specified (R)-configuration is essential for any synthetic route requiring this specific absolute stereochemistry.

Chiral synthesis Stereochemistry Drug discovery

Linker Chemistry: NH-Linker vs O-Linker in Pyrrolidine-Pyrimidine Scaffolds

The target compound employs an NH-linker connecting the pyrrolidine and pyrimidine rings. A direct analog, (R)-tert-butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS 1354000-24-0), uses an oxygen linker [1]. The NH-linker introduces a hydrogen-bond donor at the linkage site, which can significantly alter the compound's binding affinity to biological targets compared to the O-linker, which lacks this donor capability. This is a critical SAR differentiation in lead optimization programs where the linker heteroatom is systematically varied to probe target engagement.

Medicinal chemistry SAR Kinase inhibitors

Orthogonal Protecting Group Strategy: Boc-Protected vs Free Amine Pyrrolidine Intermediates

The tert-butyl carbamate (Boc) group on the target compound (CAS 1354000-17-1) provides acid-labile protection for the pyrrolidine nitrogen, enabling orthogonal deprotection strategies. The des-Boc analog, (R)-1-(6-(diethylamino)pyrimidin-4-yl)pyrrolidin-3-amine, is a potential downstream product. The presence of the Boc group in 1354000-17-1 is confirmed by vendors offering standard analytical QC including NMR and HPLC . This protection is essential for multi-step syntheses where the secondary amine must remain masked until a late-stage deprotection step, preventing unwanted side reactions.

Synthetic chemistry Protecting groups Multi-step synthesis

High-Value Application Scenarios for (R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate in Scientific Procurement


Stereospecific Synthesis of Chiral Kinase Inhibitor Intermediates

The (R)-configured stereocenter at the pyrrolidine 3-position, as established in Section 3, Evidence Item 1, makes this compound a suitable building block for synthesizing chiral kinase inhibitor candidates where the absolute configuration is known to influence potency and selectivity. Medicinal chemistry teams requiring the (R)-enantiomer for SAR exploration should specifically procure CAS 1354000-17-1 rather than its (S)-enantiomer to ensure the desired stereochemical outcome in the final target molecule .

NH-Linker-Dependent Lead Optimization in Antiviral or Kinase Programs

As highlighted in Section 3, Evidence Item 2, the NH-linker provides a hydrogen-bond donor that is structurally distinct from the O-linker analog. This compound is thus appropriate for lead optimization campaigns where the linker's hydrogen-bonding capacity is hypothesized to be critical for target engagement, such as in antiviral agents or kinase inhibitors where the pyrimidine core makes key hinge-region contacts . Procuring the NH-linker version (1354000-17-1) instead of the O-linker (1354000-24-0) is a deliberate medicinal chemistry decision.

Late-Stage Diversification via Boc-Deprotection in Parallel Synthesis

The orthogonal Boc protection, discussed in Section 3, Evidence Item 3, allows this compound to be used in parallel synthesis libraries where a late-stage acidolysis step reveals the free pyrrolidine amine for subsequent diversification (e.g., amide coupling, sulfonylation, reductive amination). This is a standard strategy in medicinal chemistry to rapidly generate analogs from a common protected intermediate, and the availability of CAS 1354000-17-1 with QC data ensures batch-to-batch consistency in library production .

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